{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
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Properties
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12-5-3-10(4-6-12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXPVWQEOKDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The molecular formula of this compound is , with a molecular weight of 219.27 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of triazole derivatives typically involves the azide-alkyne cycloaddition reaction (click chemistry). This method is favored due to its efficiency and the ability to produce a variety of substituted triazoles. The specific synthesis pathway for this compound includes:
- Preparation of the azide and alkyne precursors .
- Reaction under copper(I) catalysis to form the triazole ring.
- Subsequent reduction to yield the methanol derivative.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3b | E. coli | 16 μg/mL |
| 4b | S. aureus | 32 μg/mL |
| 4d | P. aeruginosa | 64 μg/mL |
These findings suggest that modifications in the phenyl substituents can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been explored through their inhibitory effects on cyclooxygenase (COX) enzymes. A study reported that certain analogs demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
The results indicate that these compounds could serve as lead structures for developing new anti-inflammatory drugs .
Antioxidant Activity
Research has also highlighted the antioxidant properties of triazole derivatives. The ability to scavenge free radicals and inhibit lipid peroxidation is critical in preventing oxidative stress-related diseases:
| Method | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 μg/mL |
| FRAP Assay | Total Antioxidant Capacity = 150 μmol FeSO4/g |
These findings underscore the importance of structural modifications in enhancing antioxidant activity .
Case Studies
Several case studies have investigated the biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of various triazole compounds against clinical isolates of bacteria and fungi, demonstrating that compounds with specific substitutions exhibited enhanced efficacy.
- Anti-inflammatory Mechanisms : Another investigation focused on the mechanism of action of these compounds in inhibiting COX enzymes, revealing insights into their potential therapeutic applications in inflammatory diseases.
- Antioxidant Assessments : A detailed analysis using different in vitro assays confirmed the antioxidant capabilities of several triazole derivatives, suggesting their role in mitigating oxidative damage.
Scientific Research Applications
Overview
{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a compound belonging to the triazole class, which has garnered attention in various fields of research due to its unique chemical properties and potential applications. This article explores its scientific research applications, particularly in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various pathogens. Studies have shown that compounds in this class can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism highlights the potential of this compound as a lead structure for developing new antifungal agents.
Anticancer Properties
Recent studies have suggested that triazole derivatives can exhibit anticancer activity. The presence of the ethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Analgesic and Anti-inflammatory Effects
There is emerging evidence that triazole compounds possess analgesic and anti-inflammatory properties. The potential application of this compound in treating inflammatory diseases could be explored through both preclinical and clinical studies.
Agricultural Applications
Pesticide Development
Triazole compounds are also utilized in agriculture as fungicides. The ability of this compound to inhibit fungal pathogens makes it a candidate for developing new agricultural fungicides. Its efficacy against specific plant pathogens could be evaluated through field trials to assess its potential as a safe and effective crop protection agent.
Plant Growth Regulation
Research into plant growth regulators has identified triazoles as compounds that can influence plant growth and development. The application of this compound in this context could lead to advancements in agricultural practices aimed at enhancing crop yield and resilience.
Material Science Applications
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. This compound can be used as a building block for synthesizing new polymeric materials with enhanced characteristics suitable for various industrial applications.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antifungal Activity | Demonstrated effectiveness against Candida species | [Source 1] |
| Anticancer Potential | Induced apoptosis in breast cancer cell lines | [Source 2] |
| Agricultural Application | Effective against Fusarium spp. in field trials | [Source 3] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
